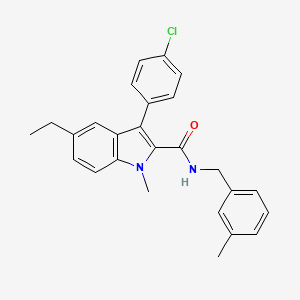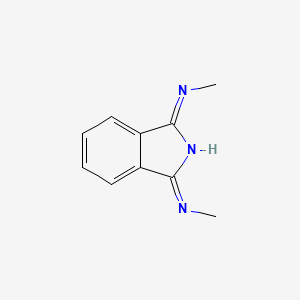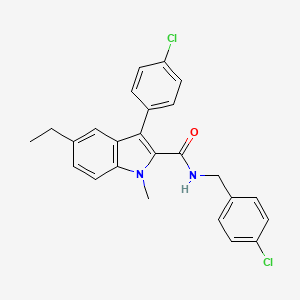
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of compounds. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by the introduction of the chlorophenyl, ethyl, and methylbenzyl groups through various substitution reactions. The final step usually involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide: Lacks the N-(3-methylbenzyl) group.
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(benzyl)-1H-indole-2-carboxamide: Lacks the 3-methyl group on the benzyl moiety.
3-(4-chlorophenyl)-5-ethyl-1H-indole-2-carboxamide: Lacks both the N-(3-methylbenzyl) and 1-methyl groups.
Uniqueness
The presence of the 3-methylbenzyl group in 3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide distinguishes it from similar compounds, potentially leading to unique biological activities and chemical properties. This structural variation can influence the compound’s binding affinity to molecular targets, its solubility, and its overall pharmacokinetic profile.
Propiedades
Fórmula molecular |
C26H25ClN2O |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[(3-methylphenyl)methyl]indole-2-carboxamide |
InChI |
InChI=1S/C26H25ClN2O/c1-4-18-8-13-23-22(15-18)24(20-9-11-21(27)12-10-20)25(29(23)3)26(30)28-16-19-7-5-6-17(2)14-19/h5-15H,4,16H2,1-3H3,(H,28,30) |
Clave InChI |
MPESCSSNYFSDGB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC(=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(furan-2-yl)-3-[3-(1H-imidazol-1-yl)propyl]-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10872978.png)
![methyl [(4E)-5-oxo-1-phenyl-4-{1-[(pyridin-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10872982.png)

![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B10872994.png)
![2-[2-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10872999.png)
![N-{3-methyl-1-oxo-1-[2-(pyridin-4-ylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B10873004.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10873006.png)
![1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B10873011.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873021.png)
![7,8-dimethoxy-2-(naphthalen-1-yl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10873029.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873031.png)

![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10873050.png)

